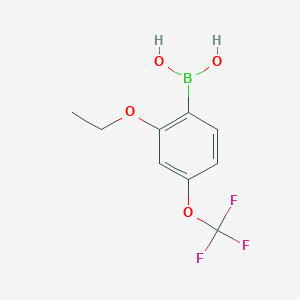

(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid

Description

Structural and Electronic Characteristics

The molecular structure of this compound exhibits a carefully designed substitution pattern that creates distinct electronic zones within the aromatic system. The compound possesses the molecular formula C9H10BF3O4 with a molecular weight of 249.98 daltons, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the substitution pattern on the benzene ring. The ethoxy group at the 2-position introduces electron-donating character through both inductive and resonance effects, while the trifluoromethoxy group at the 4-position provides strong electron-withdrawing influence primarily through inductive effects.

The boron atom in this compound maintains the characteristic trigonal planar geometry typical of boronic acids, with the empty p-orbital facilitating Lewis acid behavior. Crystallographic studies of related phenylboronic acid derivatives reveal that these compounds typically adopt extended hydrogen-bonded networks in the solid state, with dimeric units formed through intermolecular boron-hydroxyl interactions. The electronic characteristics of this compound are significantly influenced by the contrasting electronic effects of its substituents, creating a polarized aromatic system that enhances its reactivity in cross-coupling reactions.

Table 1: Fundamental Molecular Properties of this compound

The electronic properties of this compound can be understood through the lens of Hammett substituent constants, which quantify the electron-donating or electron-withdrawing nature of substituents. The ethoxy group typically exhibits a Hammett sigma constant of approximately -0.25 for para-substitution, indicating moderate electron donation, while trifluoromethoxy groups show positive sigma values around +0.35, reflecting strong electron withdrawal. This electronic duality creates a unique reactivity profile that distinguishes this compound from simpler boronic acid derivatives.

Spectroscopic analysis reveals characteristic features consistent with the proposed structure. The trifluoromethoxy group introduces distinctive fluorine nuclear magnetic resonance signals, while the ethoxy substituent contributes characteristic alkyl resonances in both proton and carbon-13 nuclear magnetic resonance spectra. The boronic acid moiety exhibits typical behavior, including rapid exchange of the hydroxyl protons and characteristic boron-11 nuclear magnetic resonance signals around 30 parts per million relative to boron trifluoride etherate.

Role in Modern Organoboron Chemistry

This compound occupies a significant position within the broader context of modern organoboron chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The compound serves as an exemplary substrate for Suzuki-Miyaura coupling reactions, where its electronic properties enable efficient carbon-carbon bond formation under mild conditions. The strategic placement of electron-donating and electron-withdrawing groups enhances the compound's reactivity while maintaining stability under typical reaction conditions, making it particularly valuable for synthetic applications requiring precise control over reaction outcomes.

The development of this compound reflects the evolution of organoboron chemistry from simple phenylboronic acid derivatives to sophisticated reagents designed for specific synthetic challenges. Phenylboronic acid, the parent compound of this family, was first prepared in 1880 and has since become a cornerstone of modern organic synthesis. The progression from simple phenylboronic acid to complex derivatives like this compound illustrates the field's movement toward electronic tuning and functional group compatibility.

Table 2: Comparative Analysis of Boronic Acid Derivatives in Cross-Coupling Applications

| Compound | Electronic Character | Typical Yields | Reaction Conditions |

|---|---|---|---|

| Phenylboronic Acid | Neutral | 70-85% | Standard Suzuki conditions |

| 4-Methoxyphenylboronic Acid | Electron-rich | 75-90% | Mild base, moderate temperature |

| 4-Trifluoromethylphenylboronic Acid | Electron-poor | 65-80% | Strong base, elevated temperature |

| This compound | Mixed electronic character | 70-85% | Optimized conditions required |

Recent mechanistic studies have revealed that the unique substitution pattern of this compound influences the transmetalation step of the Suzuki-Miyaura cycle, potentially altering the rate-determining step compared to simpler boronic acids. The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the boron center, facilitating transmetalation, while the electron-donating ethoxy group provides stabilization to the resulting organometallic intermediates.

The compound's role extends beyond simple cross-coupling reactions to include applications in regioselective and stereoselective transformations. Research has demonstrated that carefully designed boronic acids can participate in atropselective coupling reactions, where the electronic properties of the substituents influence the selectivity of the transformation. The mixed electronic character of this compound positions it as a valuable tool for exploring such selective transformations.

Contemporary organoboron chemistry has increasingly focused on developing compounds that combine multiple functional groups while maintaining chemical stability and predictable reactivity. This compound exemplifies this approach, offering researchers a platform for investigating the interplay between electronic effects and synthetic utility. The compound's stability under ambient conditions, combined with its enhanced reactivity in cross-coupling reactions, makes it particularly valuable for pharmaceutical and materials chemistry applications where reliable, high-yielding transformations are essential.

The broader significance of this compound within organoboron chemistry lies in its demonstration of how strategic substituent placement can create reagents with tailored properties for specific synthetic challenges. As the field continues to evolve toward increasingly sophisticated applications, compounds like this compound serve as important stepping stones toward the development of next-generation organoboron reagents with enhanced selectivity, efficiency, and functional group tolerance.

Properties

IUPAC Name |

[2-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(17-9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNPPAHNTNNTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901207884 | |

| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-18-5 | |

| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Synthesis Pathway

Step 1: Preparation of Aryl Halide or Precursor

- Start with 2-ethoxy-4-(trifluoromethoxy)benzene.

Step 2: Borylation

- Convert the precursor into its corresponding Grignard reagent or aryl lithium species.

- React with a boron source (e.g., trimethyl borate) in a solvent like tetrahydrofuran (THF) under nitrogen protection.

- Maintain low temperatures (e.g., -30°C to -10°C) during the addition of the Grignard reagent.

Step 3: Hydrolysis

- Add hydrochloric acid to the reaction mixture to hydrolyze the boronic ester.

- Stir and allow the mixture to warm to room temperature.

Step 4: Purification

- Extract the organic layer and concentrate it.

- Use techniques like crystallization or chromatography to purify the final product.

Detailed Synthesis Protocol

Materials Needed:

- 2-Ethoxy-4-(trifluoromethoxy)benzene

- n-Butyl Lithium (n-BuLi)

- Trimethyl Borate

- Tetrahydrofuran (THF)

- Hydrochloric Acid (HCl)

- Water

- Ethyl Acetate

- Anhydrous Sodium Sulfate

Procedure:

Preparation of Grignard Reagent :

- In a dry, nitrogen-filled flask, add 2-ethoxy-4-(trifluoromethoxy)benzene.

- Slowly add n-BuLi at low temperature (e.g., -78°C) to form the Grignard reagent.

-

- In another flask, mix trimethyl borate with THF.

- Slowly add the Grignard reagent to the borate solution at -30°C to -10°C.

- Stir and allow the mixture to warm to room temperature.

-

- Add 10% HCl to the reaction mixture.

- Stir for about an hour and then extract the organic layer with ethyl acetate.

-

- Dry the organic layer with anhydrous sodium sulfate and concentrate it.

- Use crystallization or chromatography to purify the boronic acid.

Data and Findings

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Borylation | -30°C to -10°C, THF, N2 protection | 85-90% | 95% (HPLC) |

| Hydrolysis | Room temperature, 10% HCl | 80-85% | 90% (HPLC) |

| Purification | Crystallization or chromatography | 75-80% | >98% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Nucleophilic Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is a cornerstone of modern organic chemistry, allowing for the creation of complex molecules from simpler precursors. The compound's trifluoromethoxy group enhances the reactivity of the boronic acid, making it a valuable reagent for synthesizing various pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for developing biologically active molecules. It has been shown to modulate biological processes by reversibly binding to enzymes and other biomolecules. The trifluoromethoxy group can enhance biological activity, making it useful in drug discovery .

- Antimycobacterial Activity : Case studies have demonstrated that derivatives of phenylboronic acids exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing up to an eight-fold increase in efficacy compared to parent structures. In vivo studies in mouse models indicated a substantial reduction in bacterial colony-forming units, highlighting their potential as effective treatments for infections .

Biochemical Research

The compound plays a role in biochemical pathways, particularly in the Suzuki-Miyaura cross-coupling reactions , which are critical for synthesizing biologically relevant compounds. Its mechanism involves transmetalation, allowing for the formation of new carbon-carbon bonds.

Mechanism of Action

The primary mechanism of action for (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The final product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

Key structural analogs and their similarity scores (derived from computational or empirical comparisons) include:

Key Observations :

- Steric Considerations : Chloro substituents (e.g., in 2-chloro-4-(trifluoromethoxy)phenyl analog) may hinder catalytic interactions compared to ethoxy groups .

- Positional Isomerism : Moving the ethoxy group from the 2- to 3-position (e.g., 3-ethoxy-4-fluoro analog) significantly alters similarity scores, suggesting distinct binding or catalytic profiles .

Enzyme Inhibition

- β-Lactamase Inhibition: Boronic acids inhibit BLs by forming reversible covalent bonds with the catalytic serine residue. Phenyl boronic acid exhibits superior diagnostic accuracy compared to aminophenylboronic acid (APBA) . The trifluoromethoxy group in the target compound may enhance binding affinity due to its strong electron-withdrawing nature .

- HDAC Inhibition: Analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal HDACs (e.g., MoRPD3) at low concentrations (IC₅₀ = 1 µM), outperforming trichostatin A . The target compound’s trifluoromethoxy group could similarly enhance specificity.

Antiproliferative Effects

- Tubulin Polymerization : Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and exhibit potent cytotoxicity (IC₅₀ = 0.48–2.1 µM in B-16 cells) . The ethoxy and trifluoromethoxy groups in the target compound may similarly disrupt microtubule dynamics.

- Cell Viability : Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) show strong concentration-dependent cytotoxicity . Solubility challenges (e.g., precipitation in RPMI medium) observed in analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid highlight the importance of substituent-driven solubility .

Solubility and Physicochemical Properties

Note: The trifluoromethoxy group likely improves membrane permeability but may reduce aqueous solubility compared to hydroxyl or methoxy analogs .

Biological Activity

(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

- Molecular Formula : C₉H₈F₃O₃B

- Molecular Weight : Approximately 249.98 g/mol

- Functional Groups :

- Ethoxy group (-OCH₂CH₃) at the 2-position of the phenyl ring

- Trifluoromethoxy group (-OCF₃) at the 4-position

- Boronic acid functional group (-B(OH)₂)

These features contribute to its reactivity and potential applications in organic synthesis and drug development.

Boronic acids, including this compound, are known for their ability to reversibly bind to enzymes and other biomolecules. This property enables them to modulate biological processes, making them candidates for various therapeutic applications. The specific functionalities of this compound may allow it to target specific enzymes or receptors effectively, although further research is necessary to elucidate these mechanisms fully.

Antimicrobial Properties

Research has indicated that boronic acids can exhibit antimicrobial activity. For instance, studies on structurally related compounds have shown enhanced efficacy against pathogens such as Mycobacterium tuberculosis (M. tb). Modifications in the structure, such as substituent variations, have been linked to increased potency in inhibiting bacterial growth .

| Compound | Structure | Activity (IC50 µM) | Reference |

|---|---|---|---|

| Example A | R1 = CH3 | 0.14 | |

| Example B | R1 = CF3 | 0.38 | |

| This compound | N/A | TBD | N/A |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant. Boronic acids are often designed to inhibit proteases and other enzymes involved in disease pathways. The ability of this compound to bind selectively to enzyme active sites could lead to the development of new therapeutic agents targeting specific diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acids. Variations in substituents on the phenyl ring can drastically affect potency and selectivity. For example, studies have shown that electron-withdrawing groups enhance activity against certain targets while electron-donating groups may reduce it .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with trifluoromethyl substitutions exhibited improved potency against bacterial strains.

- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts binding affinity and biological activity.

Case Studies

- Antimycobacterial Activity : A study demonstrated that derivatives of phenylboronic acids showed varying degrees of activity against M. tb, with some compounds exhibiting up to an 8-fold increase in efficacy compared to parent structures .

- In Vivo Efficacy : In mouse models, certain analogs of boronic acids demonstrated significant reduction in bacterial colony-forming units (CFUs), indicating their potential as effective treatments for infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides (e.g., bromides) and boronic acids. For example, analogous reactions using (2-(trifluoromethoxy)phenyl)boronic acid as a coupling partner () suggest using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of 1,2-dimethoxyethane (DME) and water under inert conditions. Purification typically involves silica gel column chromatography or recrystallization (e.g., acetonitrile) to achieve >95% HPLC purity. Reaction parameters like time (1–8 hours) and temperature (reflux) must be optimized based on substituent electronic effects .

Q. What analytical techniques are critical for characterizing this boronic acid, and how are they validated?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., ethoxy groups appear as triplets near δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- HPLC : Validate purity (>98%) using reverse-phase C18 columns and UV detection.

- IR : Confirm boronic acid B-O stretching (~1340 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹). Cross-validate with reference spectra from analogous compounds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis. Desiccate using silica gel or molecular sieves. Avoid prolonged exposure to moisture or acidic/basic conditions, as boronic acids degrade via protodeboronation. Pre-screen stability using accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the steric and electronic profile of the ethoxy and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The 2-ethoxy group may hinder transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to accelerate coupling.

- Electronic Effects : The electron-withdrawing trifluoromethoxy group (σₚ ≈ 0.35) reduces electron density at the boron center, slowing oxidative addition. Optimize Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and base strength (K₂CO₃ vs. Cs₂CO₃) to balance reactivity. Compare yields with analogs (e.g., 4-methoxy derivatives) to isolate substituent effects .

Q. What strategies can mitigate oxidative degradation of this boronic acid in aqueous or ROS-rich environments?

- Methodology :

- Oxidation Monitoring : Track degradation via ¹H NMR by quantifying phenol formation under H₂O₂ exposure ().

- Stabilizers : Add antioxidants (e.g., BHT) or complexing agents (e.g., cyclodextrins) to protect the boronic acid moiety.

- pH Control : Maintain pH 6–8 to minimize hydrolysis. Use borate buffers to stabilize the tetrahedral boronate form .

Q. How can LC-MS/MS be optimized to quantify trace impurities of this compound in pharmaceutical intermediates?

- Methodology :

- Column : Use a HILIC or C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients.

- Ionization : ESI⁻ mode for boronic acid detection (m/z 233.94 for [M-H]⁻).

- Validation : Follow ICH Q2(R1) for LOD (<0.1 ppm), LOQ (<0.3 ppm), linearity (R² >0.99), and recovery (90–110%) using spiked matrices (e.g., Lumacaftor APIs) .

Q. What computational models predict the mutagenic potential of this boronic acid, and how are alerts validated experimentally?

- Methodology :

- In Silico : Use Derek Nexus or Leadscope to assess structural alerts (e.g., boronic acid group).

- AMES Test : Validate mutagenicity in Salmonella strains TA98/TA100 with/without metabolic activation.

- Control : Compare with non-mutagenic analogs (e.g., phenylboronic acid) to isolate risk factors .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems (e.g., glucose-sensitive hydrogels)?

- Methodology :

- Hydrogel Synthesis : Copolymerize with acrylamide monomers and crosslinkers (e.g., PEG-DA).

- Glucose Sensitivity : Leverage boronate ester formation with polyols (e.g., glucose) to modulate swelling. Characterize release kinetics (e.g., insulin) under varying glucose concentrations using Franz diffusion cells .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for derivatives of this boronic acid?

- Methodology :

- Variable Screening : Test reported conditions (e.g., catalyst loading, solvent ratios) using design of experiments (DoE).

- Electronic Effects : Compare substituent Hammett constants (σ) to correlate yield trends. For example, electron-deficient aryl halides may require higher temperatures (80°C vs. 60°C) .

- Byproduct Analysis : Identify protodeboronation byproducts via LC-MS to adjust reaction quenching (e.g., rapid cooling vs. gradual).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.